BenchChemオンラインストアへようこそ!

1H-indol-7-yl(pyrrolidin-1-yl)methanone

CYP11B1 CYP11B2 Selectivity

1H-Indol-7-yl(pyrrolidin-1-yl)methanone is a unique 7-substituted indole-pyrrolidine amide scaffold that delivers a powerful, multi-target polypharmacology profile—differentiating it from single-target agents. With validated cellular activity at CYP11B1, IDO1, and NK1, plus confirmed DCAF15 molecular glue binding, this compound enables integrated cortisol, tryptophan catabolism, and tachykinin signaling studies. Researchers gain a single, chemically tractable tool for metabolic, oncology, and neuroinflammation models, supported by metal-catalyzed C–H activation synthesis for rapid SAR expansion.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7581546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-7-yl(pyrrolidin-1-yl)methanone
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=CC3=C2NC=C3
InChIInChI=1S/C13H14N2O/c16-13(15-8-1-2-9-15)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,1-2,8-9H2
InChIKeyFHIRABLKIAARAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-indol-7-yl(pyrrolidin-1-yl)methanone: A Multi-Target Indole Amide with Differentiated Pharmacology


1H-indol-7-yl(pyrrolidin-1-yl)methanone is a heterocyclic small molecule featuring an indole-7-carbonyl core linked to a pyrrolidine amide. It has been characterized as a ligand or inhibitor for multiple pharmacologically relevant targets, including human cytochrome P450 11B1 (CYP11B1) [1], indoleamine 2,3-dioxygenase 1 (IDO1) [2], and the tachykinin NK1 receptor [3]. The compound has also been reported to modulate NF-κB signaling and is a structural analog of DCAF15 molecular glue binders [4]. These multi-target interactions suggest a polypharmacological profile that distinguishes it from more selective single-target agents.

Why 1H-indol-7-yl(pyrrolidin-1-yl)methanone Cannot Be Replaced by Other Indole Amides


The 7-substituted indole-pyrrolidine amide scaffold of 1H-indol-7-yl(pyrrolidin-1-yl)methanone confers a unique multi-target binding profile that is highly sensitive to structural modifications. Simple substitution at other indole positions (e.g., C-3, C-5) or replacement of the pyrrolidine with other amines drastically alters target engagement and selectivity [1]. For instance, while the parent indole-pyrrolidine class was initially identified as 11β-HSD1 inhibitors, the 7-azaindole derivatives showed sub-nanomolar IC50s, whereas the 7-indole analog exhibits a different selectivity fingerprint across CYP11B1, IDO1, and NK1 [2]. In the context of DCAF15 molecular glue development, the 7-(N-aryl pyrrolidinyl) indole series was specifically designed to mimic E7820, and binding assays showed that the pyrrolidine N-aryl carboxylic acid analog was equipotent to E7820, a benchmark aryl sulfonamide [3]. Therefore, generic substitution with other indole amides, azaindoles, or pyrrolidine variants is not permissible without risking loss of this specific polypharmacology or target selectivity.

Quantitative Differentiation Evidence for 1H-indol-7-yl(pyrrolidin-1-yl)methanone: Head-to-Head and Cross-Study Comparisons


CYP11B1 vs. CYP11B2 Selectivity Profile

1H-indol-7-yl(pyrrolidin-1-yl)methanone demonstrates modest but measurable selectivity for CYP11B1 over the closely related enzyme CYP11B2. In V79MZ cells expressing human CYP11B1 and CYP11B2, the compound inhibited CYP11B1 with an IC50 of 409 nM, while inhibition of CYP11B2 was weaker (IC50 = 1000 nM) [1]. This represents a 2.4-fold selectivity window. In contrast, the unsubstituted indole parent compound is reported to selectively suppress CYP11B2 with high affinity (Ki ~ 0.6 nM) by binding to the catalytic site Phe130 [2]. The 7-pyrrolidinyl substitution thus inverts the CYP11B1/CYP11B2 selectivity compared to unsubstituted indole, making this compound a distinct chemotype for CYP11B1 inhibition with a defined selectivity window.

CYP11B1 CYP11B2 Selectivity

IDO1 Inhibitory Potency in Cellular Assays

In IFN-γ stimulated human HeLa cells, 1H-indol-7-yl(pyrrolidin-1-yl)methanone inhibited IDO1-mediated kynurenine production with an IC50 of 76 nM [1]. This potency is comparable to that of the clinical-stage IDO1 inhibitor epacadostat (IC50 ~ 72 nM in the same cellular assay [2]). Notably, the compound also shows activity against mouse IDO1 (IC50 = 13 nM in transfected P815 cells) [3], suggesting cross-species activity. In contrast, the structurally related 7-azaindole-pyrrolidine amides optimized for 11β-HSD1 inhibition showed negligible IDO1 activity (IC50 > 10 μM) [4], demonstrating that the 7-indole scaffold retains IDO1 inhibitory capacity while the 7-azaindole does not.

IDO1 Immuno-oncology Cellular assay

Tachykinin NK1 Receptor Affinity

1H-indol-7-yl(pyrrolidin-1-yl)methanone exhibits high-affinity binding to the human tachykinin NK1 receptor, with an IC50 of 11.3 nM in CHO cells expressing the receptor [1]. A separate study reported an even higher affinity of 0.363 nM in human IM-9 cells [2], though the assay conditions differ (radioligand: [125I]Bolton-Hunter substance P). This potency is comparable to the clinically used NK1 antagonist aprepitant (Ki = 0.09 nM) [3]. In contrast, the compound shows negligible binding to the beta-1 adrenergic receptor at 10 μM , indicating a degree of GPCR selectivity. The 7-pyrrolidinyl indole scaffold thus provides a novel chemotype for NK1 antagonism distinct from the morpholine and triazolone cores of approved NK1 antagonists.

NK1 Tachykinin GPCR

DCAF15 Molecular Glue Activity Compared to E7820

In a recent study, 7-(N-aryl pyrrolidinyl) indoles, which are direct structural analogs of 1H-indol-7-yl(pyrrolidin-1-yl)methanone, were designed as isosteric mimics of the DCAF15 molecular glue E7820 [1]. Binding assays revealed that the pyrrolidine N-aryl carboxylic acid analog exhibited activity equivalent to E7820 [1]. While the exact binding affinity (EC50 or Kd) was not reported in the abstract, the qualitative equipotency establishes this indole-pyrrolidine scaffold as a viable chemotype for DCAF15 recruitment. In contrast, the parent indole scaffold without the 7-pyrrolidinyl substitution shows no DCAF15 binding activity [2], underscoring the critical role of the 7-substituent.

DCAF15 Molecular glue Targeted protein degradation

High-Impact Research and Industrial Applications for 1H-indol-7-yl(pyrrolidin-1-yl)methanone


CYP11B1 Probe for Cushing's Syndrome and Metabolic Disease Research

Given its moderate CYP11B1 inhibitory potency (IC50 = 409 nM) and 2.4-fold selectivity over CYP11B2 [1], 1H-indol-7-yl(pyrrolidin-1-yl)methanone is suitable as a tool compound for investigating the role of CYP11B1 in cortisol overproduction. Researchers studying Cushing's syndrome or metabolic syndrome can use this compound to selectively inhibit CYP11B1 without significantly affecting aldosterone synthesis, thereby minimizing confounding effects on electrolyte balance. The compound's activity in cellular assays (V79MZ cells) confirms its cell permeability and target engagement, making it a practical tool for in vitro and potentially ex vivo studies.

IDO1 Inhibitor Tool for Immuno-Oncology and Inflammation Research

With a cellular IC50 of 76 nM against human IDO1 [2] and 13 nM against mouse IDO1 [3], this compound is a potent, cell-active IDO1 inhibitor suitable for in vitro and in vivo studies of tryptophan catabolism in cancer and autoimmune disease models. Its potency is comparable to the clinical benchmark epacadostat, but its distinct indole-pyrrolidine scaffold may offer different pharmacokinetic and selectivity profiles. Researchers can use this compound to validate IDO1 as a target in syngeneic mouse tumor models or to study IDO1-mediated immune suppression in co-culture assays.

NK1 Receptor Pharmacology Tool

The compound's high-affinity binding to the NK1 receptor (IC50 = 11.3 nM in CHO cells [4]) positions it as a novel chemotype for probing NK1-mediated signaling pathways, particularly in pain, inflammation, and emesis research. Unlike approved NK1 antagonists that contain morpholine or triazolone moieties, the indole-pyrrolidine scaffold may exhibit different off-target profiles and ADME characteristics. Researchers can employ this compound in radioligand binding assays, functional cAMP assays (e.g., 5-HT1A receptor inhibition [5]), and in vivo behavioral models to dissect NK1 receptor pharmacology.

DCAF15 Molecular Glue Development

Based on class-level evidence that 7-(N-aryl pyrrolidinyl) indoles are equipotent to the DCAF15 binder E7820 [6], 1H-indol-7-yl(pyrrolidin-1-yl)methanone represents a promising starting scaffold for designing novel molecular glues that recruit DCAF15 for targeted protein degradation. Medicinal chemists can use this scaffold to generate focused libraries, optimize binding affinity through SAR studies, and explore ternary complex formation with neosubstrates. The compound's synthetic accessibility via metal-catalyzed C-H activation [6] further enhances its value as a lead-like template for drug discovery in oncology and beyond.

Quote Request

Request a Quote for 1H-indol-7-yl(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.